molecular formula C4H5N3OS2 B8541689 5-Ureido-2-mercaptothiazole

5-Ureido-2-mercaptothiazole

Cat. No.: B8541689
M. Wt: 175.2 g/mol
InChI Key: MUELJYPUJWAIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ureido-2-mercaptothiazole is a heterocyclic compound featuring a thiazole backbone substituted with a mercapto (-SH) group at position 2 and a ureido (-NHCONH₂) moiety at position 3. This structure combines the reactivity of the thiol group with the hydrogen-bonding capacity of the ureido group, making it a candidate for applications in medicinal chemistry and material science.

Properties

Molecular Formula

C4H5N3OS2

Molecular Weight

175.2 g/mol

IUPAC Name

(2-sulfanylidene-3H-1,3-thiazol-5-yl)urea

InChI

InChI=1S/C4H5N3OS2/c5-3(8)7-2-1-6-4(9)10-2/h1H,(H,6,9)(H3,5,7,8)

InChI Key

MUELJYPUJWAIKW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=S)N1)NC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Ureido-2-mercaptothiazole with structurally or functionally related thiol-containing heterocycles, based on available evidence:

Table 1: Comparative Analysis of Thiol-Containing Heterocycles

Compound Name Molecular Weight CAS RN Key Functional Groups Biological Activities Synthesis Approach
This compound ~163.2 (calc.) Not available Thiazole, -SH, -NHCONH₂ Hypothesized antimicrobial potential Likely involves urea coupling to thiazole
2-Mercapto-1,3,4-thiadiazole 118.18 18686-82-3 Thiadiazole, -SH Not specified in evidence Commercial synthesis (Kanto Reagents)
Mercaptosuccinic acid 150.15 70-49-5 Dicarboxylic acid, -SH Antioxidant, metal chelation Commercial synthesis (Kanto Reagents)
5-Substituted 2-mercapto benzimidazoles Varies Multiple Benzimidazole, -SH Antibacterial, antifungal Carbon disulfide + substituted o-phenylenediamine

Key Comparisons:

This could improve binding to biological targets compared to non-ureido analogs . Benzimidazole derivatives (e.g., 5-methoxy-2-mercaptobenzimidazole) feature fused aromatic systems, offering greater planarity and π-π stacking interactions, unlike the smaller thiazole ring .

Synthetic Complexity :

  • 2-Mercapto-1,3,4-thiadiazole and mercaptosuccinic acid are commercially available, indicating straightforward synthesis .
  • Benzimidazoles require multistep synthesis (e.g., condensation of o-phenylenediamine with carbon disulfide), while this compound would likely involve urea or isocyanate coupling to a preformed thiazole-thiol intermediate .

Biological Activity: Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity against S. aureus, E. coli, and C. albicans due to their ability to disrupt microbial cell membranes or enzymes .

Industrial Relevance :

  • Commercial pricing (e.g., 2-Mercapto-1,3,4-thiadiazole at ¥10,000/25g ) reflects demand in agrochemical and pharmaceutical industries. This compound’s niche structure may limit large-scale applications without further optimization.

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